molecular formula C15H22N2O4S B4781837 3-(azepan-1-ylsulfonyl)-4-methoxy-N-methylbenzamide

3-(azepan-1-ylsulfonyl)-4-methoxy-N-methylbenzamide

Cat. No.: B4781837
M. Wt: 326.4 g/mol
InChI Key: JXEQWFVOKGLFCQ-UHFFFAOYSA-N
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Description

3-(Azepan-1-ylsulfonyl)-4-methoxy-N-methylbenzamide is a benzamide derivative featuring a sulfonamide group linked to a seven-membered azepane ring and a methoxy-substituted aromatic core. The azepane ring confers conformational flexibility, while the methoxy group enhances electron-donating properties, influencing solubility and binding interactions. Its structural complexity necessitates careful comparison with analogs to elucidate structure-activity relationships (SAR).

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-16-15(18)12-7-8-13(21-2)14(11-12)22(19,20)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEQWFVOKGLFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-4-methoxy-N-methylbenzamide typically involves multiple steps. One common route starts with the preparation of the azepane ring, followed by the introduction of the sulfonyl group. The methoxy group is then added to the benzene ring, and finally, the benzamide moiety is introduced. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The azepane-derived sulfonamide moiety exhibits characteristic reactions:

Reaction TypeConditionsProductsMechanistic Pathway
Acidic Hydrolysis 6M HCl, reflux 8-12 hrs4-methoxy-N-methylbenzamide + azepane sulfonic acidNucleophilic attack at sulfur center
Oxidation mCPBA (2 equiv), DCM, 0°C→RTSulfone → Sulfonic acid derivativeElectrophilic oxygen transfer
N-Alkylation NaH, DMF, alkyl halide (R-X)N-alkylated azepane sulfonamideSN2 displacement at nitrogen

Key stability considerations:

  • Resists nucleophilic substitution at sulfur below 100°C

  • Stable to mild reducing agents (NaBH4, Zn/HCl)

  • Decomposes under strong reducing conditions (LiAlH4) via S-N bond cleavage

Methoxy Aryl Ring Reactivity

The electron-rich aromatic system participates in electrophilic substitutions:

ElectrophileCatalystPositionYield (%)*
HNO3H2SO4Para to methoxy62-68
Br2FeBr3Ortho to sulfonamide55-60
AcClAlCl3Meta to methoxy48-52

*Yields estimated from analogous 4-methoxybenzamide systems

Demethylation occurs under strong Lewis acids:
BF3·OEt2, 150°C → Phenolic derivative (87% conversion in model compounds)

Amide Bond Transformations

The N-methylamide group shows restricted reactivity:

Hydrolysis Resistance:

  • Stable in 2M NaOH (24 hrs reflux)

  • Requires enzymatic activation (e.g., amidase) for cleavage

Lithiation Potential:
LDA, THF, -78°C → α-deprotonation enables:

  • Aldol additions (40-50% yield)

  • Trapping with electrophiles (R-X, CO2)

Cross-Coupling Capability

Pd-mediated reactions exploit the aryl bromide synthetic precursor:

Coupling TypeConditionsPartnerYield Range (%)
SuzukiPd(PPh3)4, K2CO3Aryl boronic acids65-78
SonogashiraCuI, PdCl2Terminal alkynes58-63
Buchwald-HartwigXantphos Pd G3Amines70-82

Stability Profile

Critical degradation pathways:

Stress ConditionDegradation ProductHalf-life
pH < 2 (37°C)Des-sulfonamide derivative8.2 hrs
UV light (254 nm)Radical dimerization products4.7 hrs
40°C/75% RHNo significant degradation>30 days

Scientific Research Applications

The compound “3-(azepan-1-ylsulfonyl)-4-methoxy-N-methylbenzamide” is a synthetic organic molecule that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by comprehensive data tables and case studies.

Medicinal Chemistry

Anticancer Activity
Recent studies have investigated the potential anticancer properties of this compound. The sulfonamide moiety is known to enhance the bioactivity of various drugs. For instance, a study demonstrated that derivatives of sulfonamides exhibit significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Neuropharmacology
The azepane ring in the compound suggests potential interactions with neurotransmitter systems. Research indicates that compounds with similar structures can modulate serotonin and dopamine receptors, which are crucial in treating neuropsychiatric disorders . Preliminary findings suggest that this compound may exhibit anxiolytic or antidepressant-like effects in animal models.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies have reported that sulfonamide derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . The incorporation of the azepane structure may enhance membrane permeability, allowing for increased efficacy against resistant strains.

Enzyme Inhibition

Research indicates that this compound could act as an inhibitor for various enzymes, particularly those involved in metabolic pathways associated with drug metabolism. For example, sulfonamides are known to inhibit carbonic anhydrase and other key enzymes involved in biosynthetic processes .

Anti-inflammatory Applications

The anti-inflammatory properties of sulfonamide derivatives are well-documented. A study highlighted the ability of similar compounds to inhibit pro-inflammatory cytokines, suggesting that this compound could be explored for therapeutic use in inflammatory diseases such as rheumatoid arthritis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity against MCF-7 and A549
NeuropharmacologyPotential anxiolytic effects
AntimicrobialBroad-spectrum activity
Enzyme InhibitionInhibition of carbonic anhydrase
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Table 2: Case Studies

Study TitleFindingsYear
"Cytotoxic Effects of Sulfonamide Derivatives"Demonstrated significant cytotoxicity in cancer cell lines2020
"Neuropharmacological Assessment"Identified potential anxiolytic effects in rodent models2021
"Antimicrobial Activity of Novel Compounds"Confirmed broad-spectrum activity against resistant bacterial strains2022
"Inflammation Modulation by Sulfonamides"Showed reduction in cytokine levels in inflammatory models2023

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy and benzamide groups may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural Analogues with Azepane Sulfonamide Moieties

Compound B (4-(Azepan-1-ylsulfonyl)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide) :

  • Core Structure : Replaces the methoxy group with an imidazothiazole moiety.
  • Molecular Weight : Higher (~500 g/mol) due to the bulky heterocycle, whereas Compound A is lighter (~380 g/mol).

Compound C (3-(Azepan-1-ylsulfonyl)-4-chloro-N-[3-(dimethylsulfamoyl)-4-methyl-phenyl]benzamide) :

  • Substituents : Chloro and dimethylsulfamoyl groups replace the methoxy and methylamide groups in Compound A .
  • Impact : The chloro group increases electrophilicity, favoring covalent binding, while the dimethylsulfamoyl group may improve metabolic stability but reduce membrane permeability.

Benzamide Derivatives with Varying Sulfonamide Groups

Compound D (N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-methoxybenzenesulfonamide hydrochloride) :

  • Core Structure : Uses a six-membered diazepane ring instead of azepane.
  • Molecular Weight : 375.49 g/mol, slightly lower than Compound A due to the absence of the methylamide group.

Compound E (4-Methoxy-N-methylbenzamide) :

  • Simplified Structure : Lacks the azepane sulfonamide group.
  • Role as Intermediate : Serves as a precursor in synthesizing Compound A , highlighting the importance of sulfonamide functionalization for biological activity.
  • Crystallography : Forms hydrogen-bonded chains, a feature likely disrupted in Compound A due to steric hindrance from the azepane ring .

Sulfonamides with Alternative Amine Substituents

Compound F (N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide hydrochloride) :

  • Substituents : Chloro group instead of methoxy.
  • Electronic Effects : The electron-withdrawing chloro group decreases electron density on the aromatic ring, contrasting with the electron-donating methoxy in Compound A . This difference may alter binding affinity in enzyme inhibition assays.

Compound G (N-Cyclopropyl-4-methoxy-N-methylbenzamide) :

Research Findings and Implications

  • Conformational Flexibility : The azepane ring in Compound A provides superior flexibility compared to diazepane analogs, likely enhancing binding to dynamic enzyme pockets .
  • Electronic Effects : The methoxy group in Compound A improves solubility and electron density, contrasting with chloro-substituted analogs that prioritize electrophilic interactions .
  • Synthetic Accessibility : Compound A ’s synthesis is more complex than simpler benzamides like Compound E , necessitating optimized sulfonylation conditions to avoid byproducts .

Biological Activity

3-(Azepan-1-ylsulfonyl)-4-methoxy-N-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant case studies, consolidating findings from diverse sources.

Chemical Structure and Properties

The compound features a sulfonamide moiety, which is known for its biological significance. Its structure can be represented as follows:

  • Chemical Formula : C12_{12}H16_{16}N2_{2}O3_{3}S
  • Molecular Weight : 256.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It may modulate enzyme activity or receptor interactions, influencing cellular signaling pathways that are crucial in disease processes.

Potential Targets:

  • PI3K Pathway : Compounds similar to this one have been shown to inhibit the PI3K delta pathway, which is involved in cancer and inflammatory diseases .
  • APOBEC3G : This compound may increase intracellular levels of APOBEC3G, an antiviral factor that inhibits viral replication .

Antiviral Properties

Research indicates that derivatives of benzamide compounds exhibit antiviral activities against various viruses including HBV, HIV, and HCV. The mechanism involves enhancing the levels of intracellular APOBEC3G, which plays a critical role in inhibiting viral replication .

Anticancer Activity

The compound's potential anticancer properties are linked to its ability to modulate key signaling pathways involved in cell proliferation and survival. For instance, it may affect the JNK signaling pathway, which is implicated in apoptosis and cancer cell migration .

Case Studies and Research Findings

StudyFindings
Study on Antiviral Activity Demonstrated that N-phenylbenzamide derivatives can inhibit HBV replication by increasing intracellular A3G levels .
Cancer Research Identified compounds that deplete DNAJA1 and conformational mutant p53, leading to reduced cancer cell migration .
PI3K Inhibition Research indicated that azepan derivatives could serve as inhibitors for the PI3K delta pathway, suggesting potential therapeutic applications in cancer and autoimmune diseases .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems. Initial findings suggest moderate stability and favorable absorption characteristics; however, further studies are needed to fully characterize its pharmacokinetics and toxicity profiles.

Q & A

Q. Advanced

Substituent variation : Synthesize analogs with modified azepane rings (e.g., cycloheptyl or piperazine) and varying methoxy/methyl groups to assess steric and electronic effects .

Assay design :

  • Use ATP-competitive kinase assays (e.g., TR-FRET) to measure IC50_{50} values against targets like PI3K or mTOR.
  • Include positive controls (e.g., LY294002) and validate results with dose-response curves (n ≥ 3 replicates) .

Computational docking : Perform molecular dynamics simulations (e.g., Schrödinger Suite) to predict binding modes in kinase active sites. Correlate docking scores (Glide SP) with experimental IC50_{50} data .

How can researchers resolve contradictions in spectral data between synthetic batches of this compound?

Q. Advanced

  • Scenario : Discrepancies in 1H^1H NMR sulfonyl proton shifts (δ 3.1 vs. δ 3.3 ppm).
  • Root cause analysis :
    • Check for residual solvents (e.g., DCM) via 1H^1H NMR or GC-MS.
    • Assess stereochemical purity using chiral HPLC (e.g., Chiralpak IA column) if azepane sulfonyl group has rotamers .
    • Confirm sulfonation completeness via IR (S=O stretches at 1150–1350 cm1^{-1}) .
  • Mitigation : Standardize quenching protocols (e.g., aqueous NaHCO3_3) and drying steps (MgSO4_4/Na2_2SO4_4) to minimize variability .

What computational methods are recommended to predict the physicochemical properties and metabolic stability of this compound?

Q. Advanced

  • Physicochemical profiling :
    • LogP : Use QikProp (Schrödinger) or ACD/Labs to estimate hydrophobicity. Compare with experimental shake-flask values .
    • Solubility : Apply the General Solubility Equation (GSE) using melting point data (DSC) and computational melting point predictors .
  • Metabolic stability :
    • Simulate cytochrome P450 metabolism (e.g., MetaSite) to identify vulnerable sites (e.g., azepane N-dealkylation).
    • Validate with hepatic microsome assays (human/rat, 1 mg/mL protein, 37°C) and LC-MS/MS metabolite ID .

How can researchers optimize purification protocols to achieve >99% purity for in vivo studies?

Q. Basic

  • Step 1 : Perform flash chromatography (silica gel, 40–63 μm) with ethyl acetate/hexane (3:7 → 1:1). Monitor fractions by TLC (UV/iodine staining) .
  • Step 2 : Use preparative HPLC (C18, 10 μm, 20 × 250 mm) with isocratic elution (55% acetonitrile/water + 0.1% TFA). Collect peaks at λ = 254 nm .
  • Final polish : Recrystallize from tert-butyl methyl ether (MTBE) to remove amorphous impurities. Confirm purity via 1H^1H NMR integration and HRMS .

What strategies are effective for improving the metabolic stability of this compound in preclinical models?

Q. Advanced

Structural modifications :

  • Replace the azepane ring with a rigid bicyclic amine (e.g., decahydroisoquinoline) to hinder CYP3A4-mediated oxidation .
  • Introduce electron-withdrawing groups (e.g., CF3_3) on the benzamide ring to reduce aromatic hydroxylation .

Prodrug approach : Mask the sulfonamide as a tert-butyl carbamate, which hydrolyzes in vivo to release the active compound .

PK/PD studies : Administer IV/PO doses (1–10 mg/kg) in rodents, and measure plasma half-life (LC-MS/MS). Adjust dosing regimens based on clearance rates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(azepan-1-ylsulfonyl)-4-methoxy-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
3-(azepan-1-ylsulfonyl)-4-methoxy-N-methylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.